N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, a pyridin-3-yl group, and an oxalamide linkage. The presence of fluorine atoms and the pyridine ring contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,4-difluorobenzyl chloride, is reacted with an appropriate nucleophile to form the benzyl intermediate.
Coupling with Pyridine Derivative: The benzyl intermediate is then coupled with a pyridine derivative, such as pyridin-3-amine, under suitable conditions to form the desired product.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage through the reaction of the intermediate with oxalyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine atoms and the pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the pyridine ring allows it to bind to target proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorobenzyl)-N-(pyridin-3-yl)carboxamide: Similar structure but with a carboxamide linkage instead of oxalamide.
2,4-difluorobenzylpyridine: Lacks the oxalamide linkage.
N-(2,4-difluorobenzyl)-N-(pyridin-3-yl)urea: Contains a urea linkage instead of oxalamide.
Uniqueness
N1-(2,4-difluorobenzyl)-N2-(pyridin-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O2/c15-10-4-3-9(12(16)6-10)7-18-13(20)14(21)19-11-2-1-5-17-8-11/h1-6,8H,7H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTJEWMSFOILEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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